(5Z)-N-ethyl-5-(4-hydroxy-6-oxo-3-propan-2-ylcyclohexa-2,4-dien-1-ylidene)-4-[4-(morpholin-4-ylmethyl)phenyl]-2H-1,2-oxazole-3-carboxamide
Overview
Description
The compound with the Chemical Identifier (CID) 10096043 is known as luminespib. Luminespib is a synthetic organic compound that functions as an inhibitor of heat shock protein 90 (HSP90). It has shown potential in targeting a range of cancers due to its ability to disrupt the function of HSP90, a protein that assists in the proper folding of other proteins, many of which are involved in cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of luminespib involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a substituted aniline, which undergoes a series of reactions including nitration, reduction, and cyclization to form the core structure of luminespib.
Industrial Production Methods
Industrial production of luminespib follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Luminespib undergoes various chemical reactions, including:
Oxidation: Luminespib can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Luminespib can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions involving luminespib include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and precise pH levels .
Major Products Formed
The major products formed from the reactions of luminespib depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted luminespib compounds .
Scientific Research Applications
Luminespib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of HSP90 and its effects on protein folding.
Biology: Investigated for its role in disrupting cellular processes that rely on HSP90, such as cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for various cancers, including breast cancer, lung cancer, and leukemia.
Industry: Utilized in the development of new cancer treatments and as a tool in drug discovery research.
Mechanism of Action
Luminespib exerts its effects by binding to the ATP-binding site of HSP90, thereby inhibiting its activity. This disruption leads to the degradation of client proteins that rely on HSP90 for proper folding and function. The inhibition of HSP90 affects multiple molecular targets and pathways involved in cancer progression, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways .
Comparison with Similar Compounds
Similar Compounds
Luminespib is similar to other HSP90 inhibitors such as:
- PU3
- CCT-018159
- CNF-2024
- SNX-5422
- EGCG
- IPI-504
Uniqueness
What sets luminespib apart from these similar compounds is its high potency and specificity for HSP90. It has shown superior efficacy in preclinical studies and has a unique chemical structure that allows for better binding to the ATP-binding site of HSP90 .
Properties
IUPAC Name |
(5Z)-N-ethyl-5-(4-hydroxy-6-oxo-3-propan-2-ylcyclohexa-2,4-dien-1-ylidene)-4-[4-(morpholin-4-ylmethyl)phenyl]-2H-1,2-oxazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5/c1-4-27-26(32)24-23(18-7-5-17(6-8-18)15-29-9-11-33-12-10-29)25(34-28-24)20-13-19(16(2)3)21(30)14-22(20)31/h5-8,13-14,16,28,30H,4,9-12,15H2,1-3H3,(H,27,32)/b25-20- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDZPNJZKUGIIH-QQTULTPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C(=C2C=C(C(=CC2=O)O)C(C)C)ON1)C3=CC=C(C=C3)CN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)C1=C(/C(=C/2\C=C(C(=CC2=O)O)C(C)C)/ON1)C3=CC=C(C=C3)CN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.